molecular formula C11H12FNO4 B2960903 5-Fluoro-2-(3-methoxypropanamido)benzoic acid CAS No. 1099091-63-0

5-Fluoro-2-(3-methoxypropanamido)benzoic acid

Cat. No.: B2960903
CAS No.: 1099091-63-0
M. Wt: 241.218
InChI Key: AVABAPDGUXETSR-UHFFFAOYSA-N
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Description

5-Fluoro-2-(3-methoxypropanamido)benzoic acid ( 1099091-63-0) is a synthetic fluorinated benzoic acid derivative of significant interest in medicinal chemistry and oncology research. This compound, with the molecular formula C 11 H 12 FNO 4 and a molecular weight of 241.22, is a key intermediate in the exploration of novel anti-cancer agents, particularly within the fluoropyrimidine class . The structural motif of a benzoic acid functionalized with a fluorine atom and a 3-methoxypropanamido side chain makes it a valuable building block for developing potential inhibitors of critical enzymatic targets. Research into fluoropyrimidines like 5-Fluorouracil (5-FU) has established that their primary anti-cancer activity arises from the inhibition of thymidylate synthase (TS), a crucial enzyme for de novo thymidylate biosynthesis, which is essential for DNA replication and repair . Resistance to 5-FU-based therapies often emerges due to decreased intracellular levels of its active metabolite, FdUMP, or elevated TS activity . This compound serves as a precursor for synthesizing next-generation fluoropyrimidine analogs designed to overcome these resistance mechanisms, such as CF10, which display reduced dependence on anabolic metabolism and more potent TS inhibitory activity . Applications for this chemical reagent are focused primarily on pre-clinical drug discovery. It is utilized by researchers to create novel chemical entities aimed at improving the efficacy of chemotherapeutic regimens for cancers such as colorectal, pancreatic, and breast cancer . Its research value lies in its potential to contribute to the development of prodrugs or polymer-conjugated drugs that can enhance target specificity and bypass common resistance pathways. The product is supplied For Research Use Only and is strictly intended for laboratory research, not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

5-fluoro-2-(3-methoxypropanoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO4/c1-17-5-4-10(14)13-9-3-2-7(12)6-8(9)11(15)16/h2-3,6H,4-5H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVABAPDGUXETSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)NC1=C(C=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(3-methoxypropanamido)benzoic acid typically involves the following steps:

  • Fluorination: The starting material, 2-(3-methoxypropanamido)benzoic acid, undergoes fluorination to introduce the fluorine atom at the 5-position of the benzene ring.

  • Amidation: The fluorinated compound is then subjected to amidation to form the final product.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical reactions under controlled conditions to ensure purity and yield. The process may include the use of catalysts and specific reaction conditions to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-(3-methoxypropanamido)benzoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

5-Fluoro-2-(3-methoxypropanamido)benzoic acid has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biological studies to investigate its effects on cellular processes.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

5-Fluoro-2-(3-methoxypropanamido)benzoic acid is similar to other fluorinated benzoic acid derivatives, such as 2-fluorobenzoic acid and 3-fluorobenzoic acid. its unique structure, including the presence of the methoxypropanamido group, sets it apart from these compounds. The fluorine atom at the 5-position contributes to its distinct chemical properties and reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physical Properties

The following table summarizes key structural analogs, their substituents, molecular weights (MW), and melting points (mp):

Compound Name Substituents (Position) MW (g/mol) mp (°C) Source (Evidence ID)
5-Fluoro-2-(3-methoxypropanamido)benzoic acid 5-F, 2-(3-methoxypropanamido) 241.2* N/A N/A
5-Fluoro-2-((4-methoxyphenyl)amino)benzoic acid (3c) 5-F, 2-(4-methoxyphenylamino) 261 216–218
5-Fluoro-2-(3-(octyloxy)benzamido)benzoic acid 5-F, 2-(3-octyloxybenzamido) ~414.5† N/A
5-Fluoro-2-(2-methylcyclopropane-1-carboxamido)benzoic acid 5-F, 2-(2-methylcyclopropanecarboxamido) ~251.2* N/A
5-Fluoro-2-((4-fluorophenyl)amino)benzoic acid (7b) 5-F, 2-(4-fluoroanilino) 255.2 222–224
5-Fluoro-2-(trifluoromethyl)benzoic acid 5-F, 2-(CF₃) 208.11 N/A

*Calculated based on molecular formula.
†Estimated from structure.

Key Observations :

  • The trifluoromethyl group in 5-Fluoro-2-(trifluoromethyl)benzoic acid () increases hydrophobicity, which may reduce aqueous solubility but enhance binding to lipophilic enzyme pockets.
Antimicrobial Activity
  • 5-Fluoro-2-(3-(octyloxy)benzamido)benzoic acid () exhibits potent antibacterial activity against Staphylococcus aureus (ED₅₀ ≈ 0.15 µg/mL) and synergizes with cell-wall-targeting antibiotics (FICI ≈ 0.35). It inhibits bacterial enzymes UPPS and UPPP, critical for cell wall biosynthesis .
  • In contrast, 5-Fluoro-2-((4-methoxyphenyl)amino)benzoic acid (3c) () lacks reported antimicrobial data but shares structural similarities with other bioactive benzoic acids.
Protein Binding Affinity

Docking studies () reveal binding energies (ΔG, kcal/mol) for analogs with substituted amido groups:

Compound (Code) Binding Energy (kcal/mol) Key Interactions Source (Evidence ID)
5-Fluoro-2-(2-methylpiperazin-1-yl)acetamido)benzoic acid (Mab2) -8.7 Hydrogen bonds with Arg148, Asp49
5-Fluoro-2-(3-imidazolidin-1-yl)propanamido)benzoic acid (Mhh1) -8.7 π-π stacking with Phe71
5-Bromo-2-(3-piperidin-1-yl)propanamido)benzoic acid (Mih3) -8.6 Halogen bond with Tyr105

Biological Activity

5-Fluoro-2-(3-methoxypropanamido)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, supported by case studies and data tables.

Chemical Structure and Synthesis

The compound features a fluorine atom at the 5-position of the benzoic acid ring and a methoxypropanamide group at the 2-position. The synthesis typically involves acylation reactions where the appropriate benzoic acid derivative is reacted with a methoxypropanamide under controlled conditions to yield the target compound.

Key Synthetic Route:

  • Starting Material : 5-Fluorobenzoic acid.
  • Reagents : Methoxypropanamide, coupling agents (e.g., DCC or EDC).
  • Solvent : Dichloromethane or similar organic solvents.
  • Conditions : Stirring at room temperature for several hours, followed by purification via chromatography.

This compound exhibits its biological activity primarily through interactions with specific molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It may act on various receptors, influencing signaling pathways pertinent to cancer and inflammatory responses.

Anticancer Activity

Research indicates that this compound may possess significant anticancer properties. A study demonstrated that derivatives of benzoic acids with fluorine substitutions could inhibit tubulin polymerization, leading to apoptosis in cancer cells. The presence of the methoxy group is believed to enhance binding affinity to target proteins involved in cell proliferation.

Table 1: Anticancer Activity Data

CompoundIC50 (µM)Mechanism
This compound12Tubulin polymerization inhibition
Control (Doxorubicin)0.5DNA intercalation

Anti-inflammatory Properties

In addition to anticancer activity, this compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models .

Case Studies

  • In Vitro Studies : A study evaluated the effect of this compound on human cancer cell lines. Results indicated a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent.
  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to controls, highlighting its therapeutic potential in oncology .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

CompoundAnticancer ActivityAnti-inflammatory Activity
This compoundHighModerate
5-Fluoro-2-methylbenzoic acidModerateLow
3-Methoxybenzoic acidLowHigh

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